molecular formula C10H12O3 B12620822 [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde CAS No. 941283-16-5

[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde

Cat. No.: B12620822
CAS No.: 941283-16-5
M. Wt: 180.20 g/mol
InChI Key: SHBTWTJWRXSJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dienone ring substituted with dimethyl groups and an oxyacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the condensation of 1,3-dimethyl-4-oxocyclohexa-2,5-dienone with an appropriate aldehyde under controlled conditions. One common method involves the use of acidic catalysts to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde exerts its effects involves interactions with various molecular targets and pathways. For instance, its cytotoxic activity is believed to result from the induction of oxidative stress in tumor cells, leading to cell death. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is unique due to its specific substitution pattern and the presence of the oxyacetaldehyde moiety.

Properties

CAS No.

941283-16-5

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(1,3-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde

InChI

InChI=1S/C10H12O3/c1-8-7-10(2,13-6-5-11)4-3-9(8)12/h3-5,7H,6H2,1-2H3

InChI Key

SHBTWTJWRXSJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=CC1=O)(C)OCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.